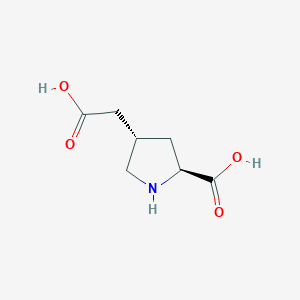
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, also known as CMP, is an amino acid derivative that has gained attention in recent years due to its potential applications in scientific research. CMP is a chiral molecule, meaning it has two mirror-image forms, and the (2S,4S) form is the biologically active form.
Wirkmechanismus
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's mechanism of action is not fully understood, but it is believed to interact with proteins and other molecules through electrostatic interactions and hydrogen bonding. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's carboxyl group can form hydrogen bonds with amino acid residues, stabilizing protein structures and preventing denaturation.
Biochemische Und Physiologische Effekte
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have various biochemical and physiological effects, including enhancing protein stability and solubility, improving drug delivery, and reducing toxicity of certain drugs. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's advantages in lab experiments include its ease of synthesis, low cost, and ability to enhance protein stability and solubility. However, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's limitations include its potential to interfere with certain assays and its limited solubility in aqueous solutions.
Zukünftige Richtungen
For (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid research include further exploration of its potential applications in drug discovery, protein engineering, and nanotechnology. Additionally, the development of new synthesis methods and modifications to (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's structure may lead to improved properties and increased applications. Finally, the study of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid's interactions with proteins and other molecules may lead to a better understanding of its mechanism of action and potential therapeutic applications.
Synthesemethoden
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid can be synthesized through a multistep process starting with the reaction of L-proline with chloroacetic acid. This reaction produces 2-carboxymethylpyrrolidine, which can then be further modified to produce (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid. The synthesis of (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid is relatively straightforward and can be achieved through various methods, including solid-phase synthesis and solution-phase synthesis.
Wissenschaftliche Forschungsanwendungen
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been studied for its potential applications in various scientific fields, including drug discovery, protein engineering, and nanotechnology. (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been shown to enhance protein stability and solubility, making it a valuable tool for protein engineering. Additionally, (2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid has been used as a building block for the synthesis of nanoparticles and other materials.
Eigenschaften
CAS-Nummer |
147235-94-7 |
|---|---|
Produktname |
(2S,4S)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid |
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
(2S,4S)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |
InChI-Schlüssel |
QNMBUGAPKCBEDP-WHFBIAKZSA-N |
Isomerische SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC(=O)O |
SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Kanonische SMILES |
C1C(CNC1C(=O)O)CC(=O)O |
Synonyme |
3-Pyrrolidineaceticacid,5-carboxy-,(3S,5S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




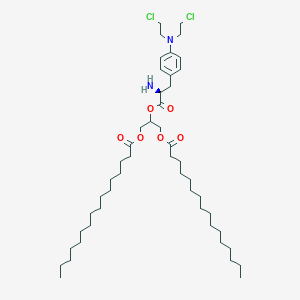
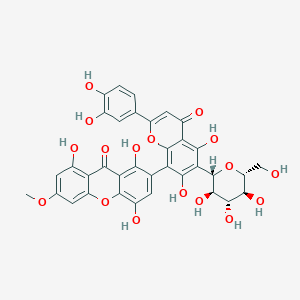

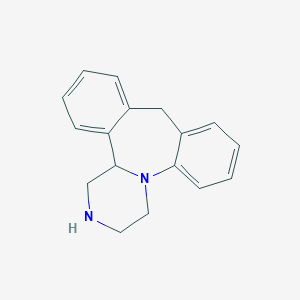

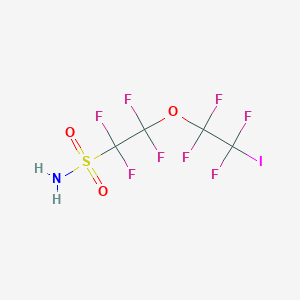
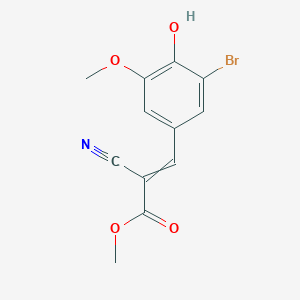

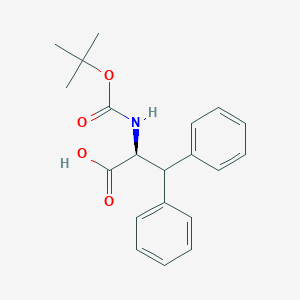

![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
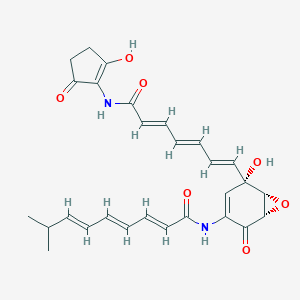
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)